molecular formula C9H9BrO3 B2665794 1-(5-Bromo-2-hydroxy-3-methoxyphenyl)ethan-1-one CAS No. 99548-59-1

1-(5-Bromo-2-hydroxy-3-methoxyphenyl)ethan-1-one

Cat. No.: B2665794
CAS No.: 99548-59-1
M. Wt: 245.072
InChI Key: GXFIRNPQAMNVEZ-UHFFFAOYSA-N
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Description

1-(5-Bromo-2-hydroxy-3-methoxyphenyl)ethan-1-one is an organic compound with the molecular formula C9H9BrO3 It is characterized by the presence of a bromine atom, a hydroxyl group, and a methoxy group attached to a phenyl ring, along with an ethanone group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Bromo-2-hydroxy-3-methoxyphenyl)ethan-1-one typically involves the bromination of 2-hydroxy-3-methoxyacetophenone. The reaction is carried out using bromine in the presence of a suitable solvent such as acetic acid or chloroform. The reaction conditions often include maintaining a controlled temperature to ensure the selective bromination at the desired position on the phenyl ring .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(5-Bromo-2-hydroxy-3-methoxyphenyl)ethan-1-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction Reactions: The carbonyl group in the ethanone moiety can be reduced to form alcohols.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium azide or potassium thiocyanate in the presence of a catalyst.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed:

  • Substituted derivatives with different functional groups replacing the bromine atom.
  • Oxidized products with modified hydroxyl or carbonyl groups.
  • Reduced products with alcohol functionalities.

Scientific Research Applications

1-(5-Bromo-2-hydroxy-3-methoxyphenyl)ethan-1-one has diverse applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1-(5-Bromo-2-hydroxy-3-methoxyphenyl)ethan-1-one involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by:

Comparison with Similar Compounds

    1-(5-Bromo-2-hydroxy-4-methoxyphenyl)ethanone: Similar structure with a different position of the methoxy group.

    2-Bromo-1-(4-hydroxy-3-methoxyphenyl)ethanone: Variation in the position of the bromine and hydroxyl groups.

    1-(3-Bromo-2-methoxyphenyl)ethanone: Different substitution pattern on the phenyl ring.

Uniqueness: 1-(5-Bromo-2-hydroxy-3-methoxyphenyl)ethan-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

1-(5-bromo-2-hydroxy-3-methoxyphenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO3/c1-5(11)7-3-6(10)4-8(13-2)9(7)12/h3-4,12H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXFIRNPQAMNVEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C(=CC(=C1)Br)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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